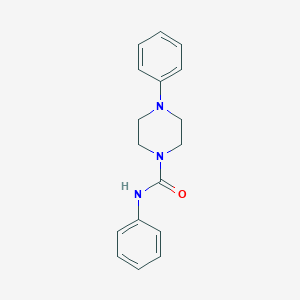
2-Thiazolamine, 4-phenyl-N-(4-(2-phenyl-4-thiazolyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiazolamine, 4-phenyl-N-(4-(2-phenyl-4-thiazolyl)phenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the thiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-Thiazolamine, 4-phenyl-N-(4-(2-phenyl-4-thiazolyl)phenyl)- is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-Thiazolamine, 4-phenyl-N-(4-(2-phenyl-4-thiazolyl)phenyl)- has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Thiazolamine, 4-phenyl-N-(4-(2-phenyl-4-thiazolyl)phenyl)- in lab experiments is its high purity and yield. This makes it easier to study its biological effects in vitro and in vivo. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for the study of 2-Thiazolamine, 4-phenyl-N-(4-(2-phenyl-4-thiazolyl)phenyl)-. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use in combination with other drugs to enhance its biological effects. Additionally, more research is needed to fully understand its mechanism of action and optimize its use in various applications.
Conclusion:
In conclusion, 2-Thiazolamine, 4-phenyl-N-(4-(2-phenyl-4-thiazolyl)phenyl)- is a chemical compound that has potential applications in the field of medicine. Its synthesis method has been optimized to yield high purity and high yield. It has been shown to have anticancer, antimicrobial, and anti-inflammatory activities, and has potential use in the treatment of neurodegenerative diseases. However, more research is needed to fully understand its mechanism of action and optimize its use in various applications.
Métodos De Síntesis
The synthesis of 2-Thiazolamine, 4-phenyl-N-(4-(2-phenyl-4-thiazolyl)phenyl)- involves a multi-step process. The first step involves the reaction of 2-phenyl-4-thiazolylamine with 4-bromobenzophenone in the presence of a base to form an intermediate. This intermediate is then reacted with phenylboronic acid in the presence of a palladium catalyst to form the final product. The synthesis of this compound has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
2-Thiazolamine, 4-phenyl-N-(4-(2-phenyl-4-thiazolyl)phenyl)- has been studied for its potential applications in various fields of medicine. It has been shown to have anticancer, antimicrobial, and anti-inflammatory activities. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
| 68173-65-9 | |
Fórmula molecular |
C24H17N3S2 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
4-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C24H17N3S2/c1-3-7-17(8-4-1)22-16-29-24(27-22)25-20-13-11-18(12-14-20)21-15-28-23(26-21)19-9-5-2-6-10-19/h1-16H,(H,25,27) |
Clave InChI |
HKAYQUJVPIPZET-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C4=CSC(=N4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C4=CSC(=N4)C5=CC=CC=C5 |
| 68173-65-9 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


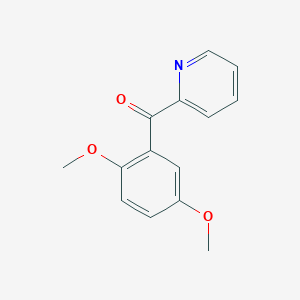
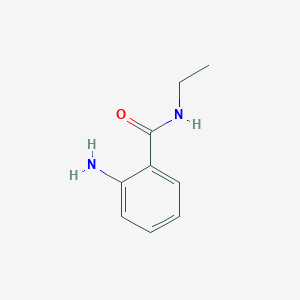
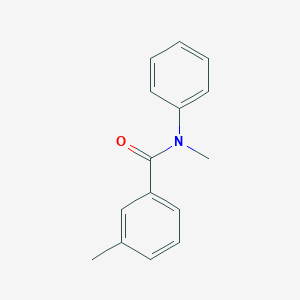
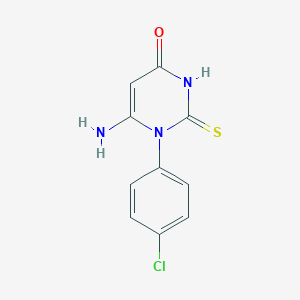

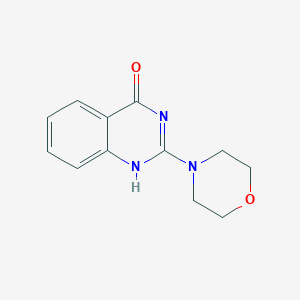


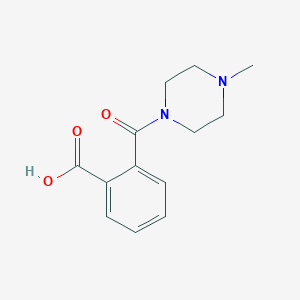
![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)
